1-(2-Nitroethenyl)-4-(octyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitroethenyl)-4-(octyloxy)benzene is an organic compound characterized by the presence of a nitroethenyl group and an octyloxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Nitroethenyl)-4-(octyloxy)benzene typically involves the reaction of 4-(octyloxy)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.
Synthetic Route:
Reactants: 4-(octyloxy)benzaldehyde and nitromethane.
Catalyst: Sodium hydroxide.
Conditions: Reflux.
Industrial Production:
Analyse Chemischer Reaktionen
1-(2-Nitroethenyl)-4-(octyloxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Varies depending on the oxidizing agent.
Substitution: Nitrating agents, sulfonating agents, halogens.
Major Products:
Reduction: 1-(2-Aminoethenyl)-4-(octyloxy)benzene.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitroethenyl)-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Nitroethenyl)-4-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro group can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The exact molecular pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Nitroethenyl)-4-(octyloxy)benzene can be compared with other similar compounds, such as:
1-Ethoxy-3-(2-nitroethenyl)benzene: Similar structure but with an ethoxy group instead of an octyloxy group.
Benzene, 1-(2-nitroethenyl)-3-phenoxy: Contains a phenoxy group instead of an octyloxy group.
Uniqueness: The presence of the octyloxy group in this compound imparts unique solubility and hydrophobic properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
663949-39-1 |
---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
1-(2-nitroethenyl)-4-octoxybenzene |
InChI |
InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-14-20-16-10-8-15(9-11-16)12-13-17(18)19/h8-13H,2-7,14H2,1H3 |
InChI-Schlüssel |
IGPDKBYXRIVZLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.